2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate
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Overview
Description
2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate is a complex organic compound with a unique structure that combines elements of indene and oxirane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate typically involves the reaction of octahydro-2H-2,5-methanoindeno[1,2-b]oxirene with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The acrylate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate involves its interaction with molecular targets through its functional groups. The acrylate group can undergo polymerization, while the oxirane ring can participate in ring-opening reactions, leading to the formation of various products. These interactions are facilitated by the compound’s unique structure, which allows it to engage in multiple types of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene: Shares a similar core structure but lacks the acrylate group.
Ethyl acrylate: Contains the acrylate group but lacks the complex indene-oxirane structure.
2-Propenoic acid, octahydro-2,5-methano-2H-indeno[1,2-b]oxiren-4-yl ester: A closely related compound with slight structural variations.
Uniqueness
2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate is unique due to its combination of an indene-oxirane core with an acrylate group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-(4-oxatetracyclo[6.2.1.02,7.03,5]undecan-9-yloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-2-13(16)18-4-3-17-11-6-8-5-9(11)10-7-12-15(19-12)14(8)10/h2,8-12,14-15H,1,3-7H2 |
InChI Key |
KIPKUMAAPDLDOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1CC2CC1C3C2C4C(C3)O4 |
Origin of Product |
United States |
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